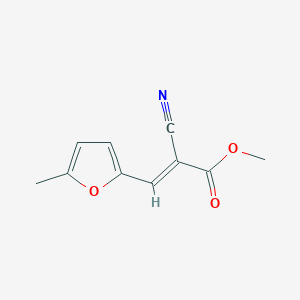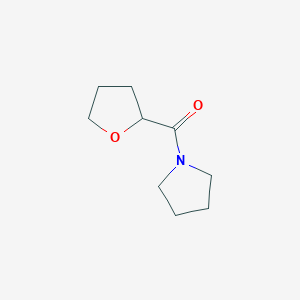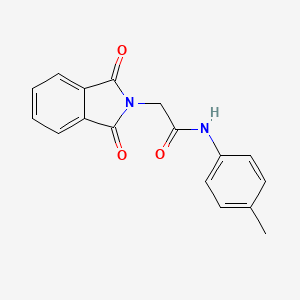
(E)-Methyl 2-cyano-3-(5-methylfuran-2-yl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-Methyl 2-cyano-3-(5-methylfuran-2-yl)acrylate is an organic compound that belongs to the class of cyanoacrylates It is characterized by the presence of a cyano group (–CN) and a furan ring substituted with a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 2-cyano-3-(5-methylfuran-2-yl)acrylate typically involves the Knoevenagel condensation reaction. This reaction is carried out between methyl cyanoacetate and 5-methylfurfural in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into a reactor, and the product is continuously removed, which minimizes side reactions and improves efficiency.
化学反応の分析
Types of Reactions
(E)-Methyl 2-cyano-3-(5-methylfuran-2-yl)acrylate undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a lactone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The cyano group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of a lactone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted cyanoacrylates.
科学的研究の応用
(E)-Methyl 2-cyano-3-(5-methylfuran-2-yl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of adhesives and coatings due to its strong bonding properties.
作用機序
The mechanism of action of (E)-Methyl 2-cyano-3-(5-methylfuran-2-yl)acrylate involves its interaction with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The furan ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Methyl 2-cyano-3-(2-furyl)acrylate: Similar structure but with an unsubstituted furan ring.
Ethyl 2-cyano-3-(5-methylfuran-2-yl)acrylate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-cyano-3-(5-bromofuran-2-yl)acrylate: Similar structure but with a bromine substituent on the furan ring.
Uniqueness
(E)-Methyl 2-cyano-3-(5-methylfuran-2-yl)acrylate is unique due to the presence of the methyl group on the furan ring, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its stability and modify its electronic properties, making it distinct from other cyanoacrylates.
特性
分子式 |
C10H9NO3 |
|---|---|
分子量 |
191.18 g/mol |
IUPAC名 |
methyl (E)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enoate |
InChI |
InChI=1S/C10H9NO3/c1-7-3-4-9(14-7)5-8(6-11)10(12)13-2/h3-5H,1-2H3/b8-5+ |
InChIキー |
VAMWMQFDCRZUBZ-VMPITWQZSA-N |
異性体SMILES |
CC1=CC=C(O1)/C=C(\C#N)/C(=O)OC |
正規SMILES |
CC1=CC=C(O1)C=C(C#N)C(=O)OC |
溶解性 |
20.7 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 3-oxo-3-(6,8,8,9-tetramethyl-2-oxo-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-3-yl)propanoate](/img/structure/B11036581.png)
![2-(4-benzylpiperidin-1-yl)-1-(6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)ethanone](/img/structure/B11036583.png)
![2-[(4-methylpyrimidin-2-yl)sulfanyl]-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B11036585.png)

![N-{2-[{2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}(thiophen-2-ylmethyl)amino]-2-oxoethyl}benzamide](/img/structure/B11036591.png)

![1-{3-[4-(4-Acetylphenyl)piperazino]-3-oxopropyl}-4-methylthieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one](/img/structure/B11036609.png)
![(1Z)-1-{[(2,4-difluorophenyl)amino]methylidene}-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11036615.png)
![N-(3-chloro-4-fluorophenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11036621.png)
![(1E)-1-[(4-ethoxyphenyl)imino]-8-ethyl-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11036629.png)
![4-Amino-7-(4-fluorophenyl)-1,3-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11036631.png)
![N-[1-(1,4'-bipiperidin-1'-yl)-3-methyl-1-oxobutan-2-yl]-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzamide](/img/structure/B11036637.png)
![N-[3-(3-Methyl-1-piperidinyl)propyl]-6,7,8,9-tetrahydro-1H-thiopyrano[4,3-B][1]benzothiophene-3-carboxamide](/img/structure/B11036654.png)

